molecular formula C12H21N2O5S2Tc-5 B1234047 Neurolite CAS No. 121281-41-2

Neurolite

Cat. No.: B1234047
CAS No.: 121281-41-2
M. Wt: 434.3 g/mol
InChI Key: XEKMUJPXHWYRNO-BZDVOYDHSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neurolite, with the generic name Bicisate dihydrochloride and complexed with Technetium-99m (Tc99m Bicisate), is a diagnostic radiopharmaceutical agent used in Single Photon Emission Computed Tomography (SPECT) . Its primary research application is in the study and localization of regional cerebral perfusion abnormalities, particularly in models of stroke and central nervous system disorders . Upon intravenous administration, the neutral and lipophilic nature of Technetium Tc99m Bicisate allows it to passively diffuse across the intact blood-brain barrier . The compound's research value lies in its intracellular retention mechanism, where it is metabolized by esterases to hydrophilic acid derivatives, trapping it within viable brain cells. This process provides a stable snapshot of cerebral blood flow distribution from as early as 10 minutes up to 6 hours post-injection, facilitating flexible imaging protocols . The Technetium Tc99m isotope decays by isomeric transition with a physical half-life of 6.02 hours, emitting a 140.5 keV gamma photon that is optimal for detection and imaging . Pharmacokinetic studies show the compound is cleared rapidly from the bloodstream, with approximately 5% of the injected dose remaining in the blood after one hour, and is excreted primarily via the renal system . This product is intended For Research Use Only . It is not for diagnostic use, therapeutic application, or administration to humans. All handling and procedures must comply with relevant safety regulations for radioactive materials.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

121281-41-2

Molecular Formula

C12H21N2O5S2Tc-5

Molecular Weight

434.3 g/mol

IUPAC Name

(2R)-3-ethoxy-2-[2-[(2R)-1-ethoxy-1-oxo-3-sulfidopropan-2-yl]azanidylethylamino]-3-oxopropane-1-thiolate;oxygen(2-);technetium

InChI

InChI=1S/C12H23N2O4S2.O.Tc/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2;;/h9-10,13,19-20H,3-8H2,1-2H3;;/q-1;-2;/p-2/t9-,10-;;/m0../s1

InChI Key

XEKMUJPXHWYRNO-BZDVOYDHSA-L

SMILES

CCOC(=O)C(C[S-])NCC[N-]C(C[S-])C(=O)OCC.O=[Tc+4]

Isomeric SMILES

CCOC(=O)[C@H](C[S-])NCC[N-][C@@H](C[S-])C(=O)OCC.[O-2].[Tc]

Canonical SMILES

CCOC(=O)C(C[S-])NCC[N-]C(C[S-])C(=O)OCC.[O-2].[Tc]

Synonyms

99mTc ethyl cysteinate dimer
99mTc ethylcysteinate dimer
99mTc-ECD
Neurolite
Tc-99m ECD
Tc-99m-bicisate
Tc-99m-ECD
Tc-99m-L,L-ECD
Tc-ethyl cysteinate dimer
technetium Tc 99m bicisate
technetium Tc 99m ethyl cysteine dime

Origin of Product

United States

Chemical Synthesis and Precursor Characterization of Bicisate Dihydrochloride

Synthetic Pathways for N,N'-1,2-Ethylenediylbis-L-Cysteine Diethyl Ester (ECD)

The synthesis of ECD begins with the coupling of two units of L-cysteine ethyl ester. drugfuture.com

The initial step in the formation of ECD involves the dimerization of L-cysteine ethyl ester. One described synthetic route utilizes ethylene (B1197577) glycol as a bridging agent to facilitate this dimerization. drugfuture.com While the specific detailed mechanism of this dimerization with ethylene glycol isn't extensively elaborated in the provided texts, the outcome is the formation of the N,N'-1,2-ethylenediylbis-L-cysteine diethyl ester free base. drugfuture.com It is worth noting that related N,N'-ethylene-di-L-cysteine derivatives can also be synthesized through reactions involving L-cysteine and dihaloalkanes like 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644) under specific pH conditions. nih.gov The precursor L-cysteine ethyl ester itself can be synthesized from L-cysteine and ethanol, for instance, by using thionyl chloride. fishersci.co.uk

Following the dimerization to obtain the ECD free base, the next crucial step is its protonation to form the dihydrochloride (B599025) salt. This is achieved by treating the ECD free base with concentrated hydrochloric acid under controlled conditions. drugfuture.com This process involves the binding of two molecules of hydrochloric acid to the ECD molecule, resulting in the formation of the dihydrochloride salt. drugfuture.com The conversion to the dihydrochloride form is significant as it enhances the solubility of the compound in aqueous buffers and improves its stability during storage. drugfuture.com

Dimerization of L-Cysteine Ethyl Ester

Isomeric Purity and Control in Bicisate (B1666976) Synthesis

Bicisate (ECD) can exist in different stereochemically distinct forms due to the chiral centers present in the cysteine moieties. nih.gov Control over isomeric purity during synthesis is paramount for the intended biological application.

Studies have highlighted the critical importance of the L,L isomer of ECD, particularly when complexed with Technetium-99m. nih.govnih.gov Research has demonstrated a stereoselective brain retention and metabolism that is observed only with the L,L derivative. nih.govnih.gov In contrast, the D,D isomer, while capable of crossing the blood-brain barrier and being extracted by the brain, does not exhibit appreciable retention or metabolism within the brain tissue. nih.govnih.gov This stereospecific biological behavior underscores the necessity of ensuring a high isomeric purity of the L,L form in bicisate synthesis for its use in radiopharmaceuticals aimed at assessing cerebral perfusion. nih.gov The presence of both ester functions in the L,L isomer of the [99mTc]-ECD complex is considered an essential structural requirement for its characteristic brain uptake and retention in primates. nih.gov The significance of isomeric purity extends generally to pharmacology, where different enantiomers of a chiral molecule can exhibit distinct physiological effects. metabolomicsworkbench.org

Derivatization Strategies for Future Radiopharmaceutical Design

The design of radiopharmaceuticals often involves strategic derivatization to achieve desired pharmacokinetic and targeting properties. While the focus here is on the bicisate precursor, the principles of derivatization are relevant for developing new agents based on similar chelator frameworks. Strategies can involve modifying the chelating ligand itself or conjugating it to a targeting molecule to direct the radiopharmaceutical to a specific biological site. sigmaaldrich.com The diaminedithiol (N2S2) core present in ECD is a well-established chelating system known to form stable complexes with Technetium-99m. nih.gov Structure-activity relationship studies on analogues of [99mTc]-bicisate, which are also diamine dithiol diesters, have shown that modifications to the structure, such as altering the ester functions, can significantly impact their biological behavior, particularly brain retention. nih.govnih.gov This indicates that derivatization of the ECD structure or similar diaminedithiol ligands can be a fruitful avenue for designing future radiopharmaceuticals with tailored properties.

Radiochemistry and Technetium 99m Complexation of Bicisate

Principles of Technetium-99m Chelation and Complex Formation

Technetium-99m (99mTc), as eluted from a 99Mo/99mTc generator, is typically in the pertechnetate (B1241340) form (TcO4-), where technetium is in the +7 oxidation state. This pertechnetate form is relatively non-reactive and does not readily chelate with most ligands. To enable complex formation with chelating agents like bicisate (B1666976), the technetium must be reduced to a lower oxidation state, commonly +5, +4, or +1.

Chelation involves the formation of coordinate covalent bonds between the metal ion and electron-donating atoms within the ligand molecule. Bicisate, as a ligand, contains nitrogen and sulfur atoms that can act as electron donors. The stability of the resulting 99mTc complex is enhanced by the formation of multiple bonds with the ligand, creating a chelate ring structure. Bicisate is described as forming a stable complex characterized by an N2S2 core, contributing to its neutral and lipophilic nature.

Reaction Conditions for [99mTc]Bicisate Preparation

The preparation of [99mTc]Bicisate typically involves a radiopharmaceutical kit formulation. These kits are designed to facilitate the rapid and efficient complexation of 99mTc with the bicisate ligand in a hospital radiopharmacy setting. A common kit configuration involves two vials: one containing the bicisate ligand and a reducing agent, and another containing a buffer system.

The radiosynthesis protocol generally involves adding sterile, non-pyrogenic sodium pertechnetate [99mTc] injection to the buffer vial. Subsequently, a solution from the vial containing the bicisate and reducing agent is transferred to the buffer vial. The mixture is then gently swirled or shaken and allowed to incubate at room temperature for a specified period, typically around 30 minutes, to allow complex formation to occur.

Reducing agents are essential components in the preparation of most 99mTc radiopharmaceuticals. Their primary function is to reduce the pertechnetate ion (Tc(VII)) to a lower oxidation state that can be effectively chelated by the ligand. Stannous ion (Sn2+), typically supplied as stannous chloride, is the most widely used reducing agent for this purpose in radiopharmaceutical kits.

The amount of stannous reductant is critical and must be sufficient to interact with all the pertechnetate to ensure a high yield of the desired 99mTc-labeled complex. An inadequate stannous:technetium molar ratio or the presence of excessive 99mTc can lead to unacceptably high levels of unreacted free pertechnetate as a radiochemical impurity. Stannous ions are susceptible to oxidation, necessitating careful handling during kit formulation.

Buffer systems and pH play a significant role in the efficiency and stability of 99mTc complex formation. The pH of the reaction mixture influences the chemical state of both the technetium and the ligand, thereby affecting their reactivity and the stability of the resulting complex.

For [99mTc]Bicisate preparation, a phosphate (B84403) buffer is typically included in the kit to achieve a final pH value around 7 after the components are combined. Maintaining an appropriate pH is crucial for optimal labeling efficiency and to minimize the formation of radiochemical impurities, such as hydrolyzed-reduced technetium, which can occur at unfavorable pH conditions. While some 99mTc complexes may exhibit better stability in slightly acidic conditions, a neutral pH is generally preferred for injectability. The stability of other 99mTc-labeled compounds has been shown to be dependent on the conjugation pH and the buffer system used.

Mechanisms of [99mTc]Bicisate Complex Stabilization

The stability of the [99mTc]Bicisate complex is attributed to its chemical structure and the strong coordination provided by the bicisate ligand's N2S2 core. This coordination environment results in a neutral and lipophilic complex that can readily cross biological membranes, such as the blood-brain barrier, via passive diffusion.

Once inside the brain cells, [99mTc]Bicisate undergoes enzymatic hydrolysis. This biotransformation cleaves the ethyl ester groups of the bicisate ligand, resulting in the formation of more hydrophilic monoacid and diacid derivatives of [99mTc]Bicisate. These charged metabolites are effectively trapped within the brain tissue because they cannot easily diffuse back across the cell membrane. This metabolic trapping mechanism is key to the brain retention of the radiotracer, allowing for sufficient time to acquire diagnostic images.

Development of Robust Radiosynthesis Protocols for Research Applications

The development of robust radiosynthesis protocols for [99mTc]Bicisate and other 99mTc radiopharmaceuticals is essential for both routine clinical use and research applications. The "instant kit" concept has significantly simplified the preparation process, making it accessible to hospital radiopharmacies.

Molecular Interactions and Biological Mechanisms of Technetium Tc99m Bicisate Pre Clinical Focus

Permeation Across Biological Barriers: Blood-Brain Barrier and Cell Membranes

The ability of Technetium Tc99m Bicisate (B1666976) to reach the brain depends on its capacity to traverse biological barriers, most notably the blood-brain barrier (BBB) and individual cell membranes. The compound's physicochemical properties are key determinants of this permeability.

Passive Diffusion Mechanisms of the Lipophilic Complex

Technetium Tc99m Bicisate exists as a stable, neutral, and lipophilic complex. nih.govwikipedia.orgdrugbank.comutupub.fitga.gov.au This lipophilic characteristic is crucial for its passage across the lipoidal membranes that constitute the blood-brain barrier and cell membranes. The primary mechanism by which Technetium Tc99m Bicisate crosses these barriers is passive diffusion. nih.govwikipedia.orgdrugbank.comtga.gov.aunih.gov This process does not require active transport mechanisms or energy expenditure by the cell; instead, the lipophilic complex readily diffuses down its concentration gradient from the bloodstream into the brain tissue and subsequently into individual brain cells. The neutral nature of the complex, attributed to its N2S2 core, contributes to its ability to easily permeate these lipid-rich biological membranes. wikipedia.orgutupub.fi

Intracellular De-esterification and Trapping Mechanism

Upon entering the brain cells, the mechanism of retention for Technetium Tc99m Bicisate involves an intracellular transformation. This process effectively "traps" the radiopharmaceutical within the cells, preventing its rapid efflux back into the bloodstream.

Stereospecificity of Enzymatic De-esterification to Hydrophilic Acid Derivatives

A critical aspect of Technetium Tc99m Bicisate's brain retention is its stereospecific metabolism. The bicisate ligand in the complex is an ethyl cysteinate dimer (ECD), which can exist as different stereoisomers, specifically L,L and D,D isomers. utupub.fiimperial.ac.uk While both isomers may initially cross the blood-brain barrier, studies have demonstrated that brain retention is significantly associated with the L,L isomer. wikipedia.orgutupub.fi This selective retention is linked to the stereospecific enzymatic de-esterification of the lipophilic parent compound within brain tissue. nih.govwikipedia.orgimperial.ac.uknih.gov This enzymatic hydrolysis cleaves the ester groups, converting the neutral, lipophilic Technetium Tc99m Bicisate into more polar, hydrophilic acid derivatives, specifically mono- and di-acids. nih.govwikipedia.orgdrugbank.comtga.gov.au These charged, hydrophilic metabolites are far less able to diffuse back across the cell membrane and the blood-brain barrier, thus becoming effectively trapped within the brain cells. nih.govwikipedia.orgdrugbank.comutupub.fitga.gov.au Studies in primates have further supported this, showing that compounds exhibiting selective brain retention were L-diesters that underwent metabolism via ester hydrolysis in primate brain tissue, whereas unretained complexes were not metabolized. imperial.ac.uk

Role of Endogenous Enzymes in [99mTc]Bicisate Metabolism

The intracellular conversion of Technetium Tc99m Bicisate to its hydrophilic metabolites is mediated by endogenous enzymes. nih.govdrugbank.comtga.gov.auctdbase.orgresearchgate.netebi.ac.uk Esterases are the primary class of enzymes responsible for this de-esterification process. wikipedia.org This enzymatic hydrolysis occurs rapidly within brain tissue, contributing to the efficient trapping mechanism. wikipedia.orgutupub.fi While hydrolysis also occurs in the blood, it is a slower process compared to that within the brain. wikipedia.orgutupub.fi Although the role of endogenous enzymes in this metabolism is established, the exact metabolic transformation pathways have not been fully elucidated. wikipedia.org

Interactions with Neuronal and Glial Cellular Components (In Vitro Studies)

Pre-clinical research, including in vitro studies, has sought to understand the cellular interactions of Technetium Tc99m Bicisate. The uptake and retention occur within brain cells, which are predominantly neurons and glial cells. chemspider.com While the passive diffusion mechanism facilitates entry into these cells, the subsequent intracellular trapping involves metabolic processes.

Hypothetical Mechanistic Pathways of Brain Retention in Animal Models

Studies in animal models have provided valuable insights into the mechanistic pathways underlying Technetium Tc99m Bicisate brain retention. These studies have reinforced the importance of intracellular metabolism and highlighted species-specific differences in retention.

The primary hypothetical mechanism for brain retention in animal models, particularly in primates, involves the rapid passive diffusion of the lipophilic [99mTc]Bicisate complex across the BBB and into brain cells, followed by intracellular de-esterification by endogenous esterases. nih.govwikipedia.orgutupub.fitga.gov.auimperial.ac.uknih.gov This metabolic conversion yields polar, hydrophilic metabolites (mono- and di-acids) that are unable to readily cross cell membranes, effectively trapping the radioactivity within the cells. nih.govwikipedia.orgdrugbank.comtga.gov.au

Animal studies have demonstrated that while initial brain uptake may occur in various species, the retention pattern can differ significantly. For instance, poor brain retention of 99mTc-bicisate has been observed in several nonprimate species, including dogs, ferrets, pigs, and rodents, in contrast to the significant retention seen in primates (monkeys and humans). utupub.fiimperial.ac.uk This suggests that the stereospecific de-esterification and subsequent trapping mechanism may be more efficient or prominent in primate brain tissue. Studies in rodent and nonhuman primate tissue have shown rapid metabolism to a monoacid ester, indicating that the metabolic pathway is present, but the efficiency of trapping the resulting metabolites may vary across species. imperial.ac.uk

Furthermore, the metabolic state of the brain tissue can influence the retention mechanism. Altered esterase function, potentially due to conditions like hypoxia, could impact the de-esterification rate and subsequently affect the trapping of Technetium Tc99m Bicisate metabolites. nih.gov This highlights the interplay between cerebral blood flow, cellular uptake, enzymatic activity, and metabolite trapping in determining the observed brain retention patterns in animal models.

Brain Uptake Data in Normal Volunteers

Time After InjectionCellular Uptake (% of Injected Dose)Source
5 minutes4.8 - 6.5 drugbank.comtga.gov.aunih.gov

Excretion Data

RouteTime After InjectionExcreted Amount (% of Injected Dose)Source
Urine2 hours~50 nih.govwikipedia.orgdrugbank.comtga.gov.auctdbase.org
Urine24 hours~74 nih.govwikipedia.orgdrugbank.comtga.gov.auctdbase.org
Feces48 hours~12.5 drugbank.comtga.gov.auctdbase.org

Pre Clinical Pharmacological and Biological Distribution Studies of Technetium Tc99m Bicisate

Brain Uptake and Retention Dynamics in Animal Models

The lipophilic nature of Technetium Tc99m Bicisate (B1666976) facilitates its rapid passage across the intact blood-brain barrier via passive diffusion. Once inside brain cells, the compound undergoes intracellular metabolism, leading to the formation of polar, less diffusible metabolites that are retained within the tissue. researchgate.netnih.govnih.govradiopharmaceuticals.infogoogle.comunm.edugoogle.comncats.io

Assessment of Initial Brain Uptake and Washout Characteristics

Studies in nonhuman primates have demonstrated high initial cerebral uptake of Technetium Tc99m Bicisate followed by slow clearance, suggesting favorable characteristics for SPECT imaging. jsnm.org While specific quantitative initial uptake data in a broad range of animal models is not extensively detailed in the provided sources, studies in normal human volunteers, which often correlate with animal model findings in pre-clinical development, indicate rapid cellular uptake ranging from 4.8% to 6.5% of the injected dose within five minutes post-injection. researchgate.netnih.govradiopharmaceuticals.infogoogle.comunm.eduncats.iojsnm.org

Brain retention of Technetium Tc99m Bicisate allows for a stable distribution pattern for several hours, enabling optimal imaging. researchgate.netnih.govgoogle.comncats.iodrugbank.com Washout from the brain is characterized as slow, with an estimated clearance rate of approximately 12% per hour during the initial hour, decreasing to about 5% per hour thereafter. radiopharmaceuticals.info

Regional Distribution Patterns in Animal Brains

The regional distribution of Technetium Tc99m Bicisate in the brain is generally consistent with regional cerebral blood flow. nih.gov However, comparative studies in animal models have revealed differences in the regional distribution patterns when compared to other cerebral perfusion tracers.

A study in baboons comparing Technetium Tc99m Bicisate (99mTc-ECD) with Technetium Tc99m Exametazime (99mTc-HMPAO) and Iodine-123 Iodoamphetamine (123I-IMP) noted significant differences in regional tracer distribution, likely attributable to differing tracer kinetics. chemspider.comnih.gov In this primate study, 99mTc-ECD demonstrated relatively higher uptake in the occipital cortex and comparatively lower uptake in mediotemporal regions, basal ganglia, and the thalamus when contrasted with 99mTc-HMPAO. nih.gov

A comparative study in dogs also investigated the regional distribution of 99mTc-ECD and 99mTc-HMPAO, finding significant regional differences in the subcortical region and the cerebellum. nih.gov These findings suggest that while both tracers reflect regional cerebral blood flow, their precise distribution patterns within different brain regions can vary in animal models.

Systemic Clearance and Metabolic Fate in Animal Organ Systems

Following administration, Technetium Tc99m Bicisate undergoes systemic clearance and metabolic transformation.

Characterization of Metabolites (Mono- and Di-acids) in Biological Fluids

Technetium Tc99m Bicisate is metabolized by endogenous enzymes, primarily through de-esterification, into more polar mono- and di-acid derivatives. researchgate.netnih.govnih.govradiopharmaceuticals.infogoogle.comgoogle.comdrugbank.com These metabolites can be detected in biological fluids such as blood and urine. researchgate.netnih.govradiopharmaceuticals.infogoogle.comgoogle.comdrugbank.com The exact metabolic pathways have not been fully elucidated. nih.gov The resulting mono- and di-acid metabolites are less lipophilic than the parent compound, contributing to their retention within brain cells and their subsequent renal excretion. researchgate.netnih.govnih.govgoogle.comunm.edugoogle.com Neither Technetium Tc99m Bicisate nor its major metabolites are significantly protein-bound in the blood. researchgate.netnih.govnih.govradiopharmaceuticals.infounm.edudrugbank.com

Renal Excretion Pathways in Pre-clinical Models

The primary route of excretion for Technetium Tc99m Bicisate and its metabolites in pre-clinical models, as observed in studies, is via the kidneys. researchgate.netnih.govnih.govradiopharmaceuticals.infogoogle.comgoogle.comdrugbank.com Studies in humans indicate rapid renal clearance, with approximately 50% of the injected dose excreted in urine within two hours and about 74% by 24 hours. researchgate.netnih.govnih.govradiopharmaceuticals.infogoogle.comgoogle.comdrugbank.com Fecal excretion accounts for a smaller proportion, around 12.5% of the injected dose after 48 hours. researchgate.netnih.govnih.govgoogle.comdrugbank.com

A comparative study in rabbits evaluating Technetium Tc99m Bicisate (99Tcm-ECD) alongside its diacid metabolite (99Tcm-EC) and other renal agents like 99Tcm-MAG3 and 131I-orthoiodohippurate (OIH) showed similar urinary clearance rates for 99Tcm-ECD, 99Tcm-EC, and 99Tcm-MAG3. However, the plasma clearance of 99Tcm-ECD was faster than that of 99Tcm-EC, which was attributed to higher liver uptake of the parent compound.

Comparative Studies with Other Cerebral Perfusion Agents in Animal Models

Pre-clinical studies in animal models have compared the behavior of Technetium Tc99m Bicisate with other commonly used cerebral perfusion agents, such as Technetium Tc99m Exametazime (HMPAO) and Iodine-123 Iodoamphetamine (IMP).

A study in baboons investigated the effects of pharmacological interventions (acetazolamide, nimodipine (B1678889), and sumatriptan) on cerebral blood flow measurements using 99mTc-HMPAO, 99mTc-ECD, and 123I-IMP. researchgate.netnih.govnih.govchemspider.com While no significant differences were observed between HMPAO and ECD under control, acetazolamide (B1664987), and sumatriptan (B127528) conditions, a difference was noted in the nimodipine study, suggesting a nimodipine-dependent underestimation of cerebral blood flow with ECD (and IMP) compared to HMPAO. chemspider.com Additionally, larger increases in cerebral blood flow were observed with acetazolamide when measured with 123I-IMP compared to 99mTc-ECD and 99mTc-HMPAO. nih.govchemspider.com

Comparisons in rats indicated that the extraction fraction of 99mTc-ECD was lower than that of 99mTc-HMPAO and decreased as blood flow increased. chemspider.com As mentioned earlier, regional distribution differences between 99mTc-HMPAO and 99mTc-ECD have also been observed in both primate and canine models, highlighting that these tracers, while both used for perfusion imaging, may exhibit distinct kinetic and distribution profiles in different brain regions. nih.govnih.gov

In Vitro and In Vivo (Animal) Assessments of Genotoxicity

Genotoxicity studies were performed to evaluate the potential of Technetium Tc99m Bicisate and its components to induce genetic damage.

Unscheduled DNA Synthesis in Rat Hepatocytes

In vitro studies using rat hepatocytes have investigated the potential of Neurolite to induce unscheduled DNA synthesis (UDS). UDS is a measure of DNA repair synthesis, which can be initiated by DNA damage. When tested in vitro, this compound prepared with decayed generator eluate induced unscheduled DNA synthesis in rat hepatocytes. nps.org.auunm.edunih.govuchile.clndrugs.com

Sister Chromatid Exchange in CHO Cells

Sister chromatid exchange (SCE) is a reciprocal exchange of genetic material between identical sister chromatids. An increased frequency of SCEs can indicate DNA damage. In vitro testing of this compound prepared with decayed generator eluate caused an increased frequency of sister chromatid exchanges in Chinese Hamster Ovary (CHO) cells. nps.org.auunm.edunih.govuchile.clscribd.com

Ames Test and CHO/HGPRT Test Outcomes

The Ames test is a bacterial assay used to evaluate the mutagenic potential of a substance by its ability to cause reverse mutations in specific strains of Salmonella typhimurium. The CHO/HGPRT test is a mammalian cell gene mutation assay.

This compound prepared with decayed generator eluate did not induce gene mutations in the Ames test or in a CHO/HGPRT test. nps.org.auunm.edunih.govuchile.cl However, unreacted bicisate dihydrochloride (B599025), a component of the kit used to prepare Technetium Tc99m Bicisate, increased the apparent rate of gene mutation of the TA 97a strain of S. typhimurium in the Ames test. nps.org.auunm.edunih.govuchile.cllantheusspect.comobaid.info

Micronucleus Assay in Mice for Clastogenic Activity

The micronucleus assay is an in vivo test used to detect clastogenic activity (induction of chromosomal breakage) or aneugenicity (induction of chromosome loss) by observing the formation of micronuclei in polychromatic erythrocytes. Unreacted bicisate dihydrochloride did not demonstrate clastogenic activity in an in vivo micronucleus assay in mice. nps.org.auunm.eduuchile.cllantheusspect.comobaid.info Similarly, this compound itself did not demonstrate clastogenic activity in an in vivo micronucleus assay in mice. nps.org.auunm.eduuchile.cl

General Toxicity Studies in Pre-clinical Animal Models (Rodents, Dogs, Monkeys)

Single and multiple intravenous dose toxicity studies have been conducted with this compound in rodents, dogs, and monkeys. These studies showed no signs of toxicity at doses significantly exceeding the maximum human dose. produktresume.dk Specifically, no signs of toxicity were observed at doses up to 123 to 5882 times the maximum human dose in these animal models. produktresume.dk

In a 14-day intravenous study in rats, the No Observed Adverse Effect Level (NOAEL) for males was 0.9 mg/kg. lantheusspect.comamazonaws.com No significant adverse effects were observed in this study. lantheusspect.comamazonaws.com

In a 15-day intravenous study in dogs, the NOAEL for males was 0.21 mg/kg. lantheusspect.comamazonaws.com Effects observed at higher doses in dogs included abnormal penile discharge and microscopic changes in the lungs. lantheusspect.comobaid.infoamazonaws.com

Studies to evaluate carcinogenic potential or effects on fertility have not been conducted with Technetium Tc99m Bicisate. nps.org.auunm.eduproduktresume.dk

Computational Chemistry and Molecular Modeling of Bicisate Derivatives

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful tools for exploring the interactions between small molecules, such as bicisate (B1666976) derivatives, and biological targets, such as proteins or enzymes. While general applications of molecular docking and dynamics simulations in drug design and the study of BBB transport mechanisms are well-established mdpi.comjapsonline.comnih.gov, specific detailed studies focusing on the direct interaction of bicisate with a defined receptor in the brain were not prominently found in the literature search.

One source mentions structure-based pharmacophore modeling and molecular docking in the context of bicisate, but without specifying the biological target of these studies. xiahepublishing.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Brain Uptake and Retention

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the structural and physicochemical properties of compounds and their biological activities. This approach is valuable for predicting the behavior of molecules based on their chemical structure, including properties relevant to pharmacokinetics such as brain uptake and retention. mdpi.comnih.govnih.govresearchgate.netfrontiersin.org

QSAR models have been developed to predict blood-brain barrier permeability, often utilizing molecular descriptors that capture aspects of lipophilicity, size, polarity, and charge. nih.govnih.govfrontiersin.org For bicisate derivatives, QSAR modeling can help identify which structural modifications are likely to enhance or diminish brain uptake and retention. Studies on radioactive chemicals, including bicisate, have indicated that structural influences impact the results of online prediction tools for various properties, including BBB permeability. researchgate.net

The differential brain retention observed between the stereoisomers of bicisate (specifically the LL isomer showing better retention in primates due to stereospecific de-esterification) highlights the importance of subtle structural features on biological activity. drugbank.comnih.gov QSAR models can potentially capture these stereospecific effects by incorporating chiral descriptors. By correlating the structural parameters of various bicisate analogues with their experimentally determined brain uptake and retention data, QSAR models could provide predictive capabilities for designing new derivatives with optimized pharmacokinetic profiles.

In Silico Prediction of Blood-Brain Barrier Permeability of Bicisate Analogues

The ability of a compound to cross the blood-brain barrier is a critical factor for brain imaging agents like 99mTc-bicisate. Bicisate is known to traverse the BBB primarily through passive diffusion, a process influenced by its lipophilic and neutral nature. drugbank.comrichtlijnendatabase.nlradiopharmaceuticals.info In silico methods for predicting BBB permeability are widely used in drug discovery and development to filter potential candidates and reduce the need for extensive experimental testing. mdpi.comnih.govnih.govfrontiersin.orgfrontiersin.orgnih.govemulatebio.com

Various computational models, including those based on machine learning algorithms like deep neural networks and decision trees, have been developed to predict BBB permeability based on molecular descriptors. nih.govnih.govfrontiersin.orgfrontiersin.org These models often consider properties such as lipophilicity (e.g., logP), polar surface area, molecular size, and the number of rotatable bonds. nih.govnih.govnih.gov

While bicisate is often cited as an example of a BBB-permeable agent used in nuclear medicine nih.govsnmjournals.org, specific in silico prediction studies focusing exclusively on a broad range of bicisate analogues were not extensively detailed in the search results. However, the general computational approaches for BBB prediction are directly applicable to bicisate derivatives. By calculating relevant molecular descriptors for bicisate analogues and inputting them into validated in silico BBB permeability models, researchers can predict their likelihood of crossing the barrier. This is a crucial step in the early assessment of novel bicisate-based imaging agent candidates.

Design of Novel Bicisate Derivatives via Computational Approaches

Computational approaches play an increasingly important role in the rational design of novel radiopharmaceuticals with improved properties. iaea.orgiaea.org For bicisate derivatives, computational methods can assist in the design of analogues with enhanced brain uptake, retention, or altered metabolic profiles.

The design process can involve several computational steps. Based on insights gained from QSAR modeling and in silico BBB prediction, structural modifications can be proposed to optimize desired properties. Molecular modeling software allows for the visualization and manipulation of molecular structures, enabling the design of new derivatives with specific functional groups or altered stereochemistry. iaea.org

Analytical Methodologies for Research and Quality Control of Technetium Tc99m Bicisate

Radiochemical Purity Determination Techniques

Ensuring the radiochemical purity of Technetium Tc99m Bicisate (B1666976) is paramount for reliable diagnostic imaging. Various chromatographic techniques are employed for this quality control measure.

Thin Layer Chromatography (TLC) Procedures

Thin Layer Chromatography (TLC) is a standard method for determining the radiochemical purity of Technetium Tc99m Bicisate. unm.edunih.govrichtlijnendatabase.nluspbpep.comuni-lj.si The procedure typically involves using Bakerflex Silica gel plates as the stationary phase and ethyl acetate (B1210297) as the mobile phase. unm.edunih.govrichtlijnendatabase.nluspbpep.com The solvent front is allowed to develop over a specified distance, commonly 5 cm or at least 6 cm. richtlijnendatabase.nluspbpep.com

Radiochemical purity is assessed by applying a small sample of the Technetium Tc99m Bicisate injection to the TLC plate. nih.govuspbpep.com After development, the distribution of radioactivity on the plate is measured. Technetium Tc99m Bicisate typically exhibits an Rf value in the range of 0.25-0.4 or 0.9-1.0 depending on the specific method and plate type used. richtlijnendatabase.nl Radiochemical impurities, such as unbound pertechnetate (B1241340) or hydrolyzed reduced technetium, are expected to migrate differently. uni-lj.sisnmjournals.org For instance, radioimpurities are often retained at the origin, while Technetium Tc99m Bicisate moves with the solvent front. snmjournals.org

The percentage of Technetium Tc99m Bicisate can be calculated based on the distribution of radioactivity on the chromatogram. One method involves cutting the TLC sheet and separately counting the activity in different sections corresponding to the expected locations of the main compound and impurities. uspbpep.comsnmjournals.org The radiochemical purity is typically required to be at least 90%. unm.edunih.govuspbpep.com

Research has evaluated the ruggedness and specificity of TLC procedures for Technetium Tc99m Bicisate. snmjournals.org The method is considered specific for the quantification of Technetium Tc99m Bicisate as radioimpurities are retained at the origin. snmjournals.org

An example of radiochemical purity calculation using TLC involves the following equation: %99mTc-bicisate = [Activity of the top piece / (Activity of the top piece + Activity of the bottom piece)] * 100 snmjournals.org

High-Performance Liquid Chromatography (HPLC) for Compound Integrity

High-Performance Liquid Chromatography (HPLC) is also employed to assess the purity of bicisate and its related impurities. iaea.orgresearchgate.net An HPLC-UV-CAD (Corona Charged Aerosol Detection) method utilizing a HILIC (Hydrophilic Interaction Liquid Chromatography) column has been developed for impurity profiling of the bicisate chelating agent. researchgate.netnih.govresearchgate.netresearchgate.net This method uses an isocratic elution with a mixture of trifluoroacetic acid and acetonitrile. researchgate.netnih.gov

HPLC can separate bicisate from potential impurities, such as the oxidation product (disulfide), the monoester of ethylene (B1197577) dicysteine, and other degradation products like bicisate lactam. nih.govresearchgate.net Radio-HPLC systems, which combine HPLC with a radioactivity detector, are used for analyzing radiochemical impurities in the labeled product. researchgate.netresearchgate.net These systems can be coupled with mass spectrometry for further characterization. researchgate.netresearchgate.net

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry) of Bicisate

Spectroscopic methods play a vital role in confirming the structure of bicisate and identifying impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used for structural confirmation of bicisate.

Mass Spectrometry is a powerful analytical tool capable of distinguishing molecules based on their mass-to-charge ratio. iaea.org It is used to identify impurities in bicisate. nih.govresearchgate.net LC-MS experiments have been conducted to characterize the predominant impurities found in bicisate batches, including the disulfide and monoester forms, as well as other unknown compounds. nih.govresearchgate.net The combination of chromatography (LC) with mass spectrometry allows for the separation and subsequent identification of components in complex mixtures. kcasbio.com

Quantification of Bicisate and its Metabolites in Biological Matrices (Non-human)

Quantifying bicisate and its metabolites in biological matrices is important for understanding its pharmacokinetics and biodistribution. Technetium Tc99m Bicisate is known to be metabolized by endogenous enzymes to form mono- and di-acids of Technetium Tc99m Bicisate, which are found in blood and urine. unm.edurichtlijnendatabase.nl

LC-MS/MS Applications for Sensitive Detection

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely used for the quantification of compounds in complex biological matrices. kcasbio.com LC-MS/MS combines the separation power of liquid chromatography with the specific detection capabilities of a triple quadrupole mass spectrometer, allowing for accurate quantification based on unique mass transitions. kcasbio.com

While the primary method for quantifying the radiolabeled Technetium Tc99m Bicisate in biological samples often involves measuring radioactivity, LC-MS/MS is applicable for the sensitive detection and quantification of the unlabeled bicisate precursor and its metabolites in biological matrices. This technique offers the necessary sensitivity and specificity to analyze these compounds in complex biological environments. kcasbio.com

Sample Preparation Techniques for Complex Biological Samples

Analyzing bicisate and its metabolites in biological matrices such as blood and urine requires appropriate sample preparation techniques to minimize matrix interference and concentrate the analytes. kcasbio.com Common techniques employed for complex biological samples include solid-phase extraction (SPE) and protein precipitation. These methods help to isolate the analytes of interest from the biological matrix components, thus improving the accuracy and reliability of the subsequent analytical measurements by techniques like LC-MS/MS. kcasbio.com

In Vitro Assays for Assessing Biological Activity and Stability in Research Settings

In vitro assays play a crucial role in the research and development of Technetium Tc99m Bicisate, providing insights into its behavior in controlled environments before or alongside in vivo studies. These assays are primarily designed to evaluate the stability of the radiolabeled complex and investigate potential interactions or effects at a cellular or molecular level.

Stability assessment in vitro is critical for determining the shelf life and optimal handling conditions of Technetium Tc99m Bicisate. Studies have investigated the radiochemical purity of the compound over time when stored in different containers and media. For instance, research has shown that Technetium Tc99m Bicisate maintained high radiochemical purity (greater than 94%) over an 8-hour period when stored in both syringes and vials, indicating its notable in vitro stability. snmjournals.org This stability is considered superior compared to some other brain radiopharmaceuticals, such as unstabilized Technetium-99m HMPAO. drugbank.comresearchgate.net The high in vitro stability of Technetium Tc99m Bicisate allows for greater flexibility in preparation prior to administration in research or clinical settings. unm.edu

In vitro stability tests are often performed in relevant biological matrices, such as human serum, and in standard laboratory buffers like Phosphate-Buffered Saline (PBS). Studies involving incubation in human serum at 37°C and in PBS at room temperature over 24 hours have shown minimal transchelation (around 5%–6%), further supporting the stability of the radiolabeled complex in biological environments. dovepress.comnih.gov Techniques such as chromatography, including paper chromatography and thin-layer chromatography, are commonly employed analytical methods to assess radiochemical purity and identify potential degradation products in these in vitro stability studies. researchgate.netresearchgate.net

Beyond stability, in vitro assays are also used in research to explore potential biological interactions or effects of the compound. While the primary clinical use is diagnostic imaging based on its distribution, research has explored other aspects at a cellular level. For example, in vitro studies have been conducted to assess potential genotoxic effects. These studies have indicated that bicisate can influence the apparent rate of gene mutation and has been associated with unscheduled DNA synthesis and increased chromatid exchange in certain test systems. drugbank.com These types of assays, while also relevant to safety evaluations (which are excluded from this article), serve in a research context to understand the compound's interactions with cellular components like DNA.

Detailed findings from stability studies highlight the robustness of Technetium Tc99m Bicisate. One study comparing the stability of Technetium Tc99m Bicisate (Tc-99m-ECD) and stabilized Technetium-99m HMPAO stored in syringes and vials demonstrated the consistent high radiochemical purity of Tc-99m-ECD. snmjournals.org

Storage ConditionTime After PreparationMean Radiochemical Purity (%)
Syringe2 hours>94
Syringe8 hours>94
VialAll time periods tested>94

Data derived from research on the stability of Tc-99m-ECD snmjournals.org.

These in vitro stability data are crucial for researchers to understand the reliable timeframe within which the compound maintains its chemical integrity and, therefore, its expected biological behavior for research applications. The low percentage of transchelation observed in serum and buffer studies further underscores its suitability for in vitro biological activity assessments that require stable compound presentation. dovepress.comnih.gov

Broader Research Implications and Future Directions for Technetium Tc99m Bicisate As a Research Tool

Utility in Animal Models for Studying Cerebral Perfusion Alterations

Technetium Tc99m Bicisate's ability to cross the blood-brain barrier (BBB) and its distribution in the brain in proportion to regional cerebral blood flow (rCBF) make it useful for studying cerebral perfusion alterations in animal models. Studies in anesthetized adult baboons, for instance, have utilized 99mTc-ECD (Bicisate) SPECT to explore differences in CBF under various pharmacological interventions, comparing its behavior to other tracers like 99mTc-HMPAO and 123I-IMP. researchgate.netsnmjournals.org The split-dose method in these studies allowed for a quantitative estimate of drug effects on CBF by comparing post-intervention SPECT data to baseline data. researchgate.netsnmjournals.org This demonstrates the potential of 99mTc-Bicisate SPECT in animal models to assess the impact of different factors, including pharmacological agents, on cerebral perfusion. Research in animal models using tracers like 99mTc-Bicisate can provide insights into cerebrovascular physiology and the effects of various conditions or interventions on brain blood flow. ahajournals.org

Potential as a Probe for Investigating Enzymatic Pathways of De-esterification in Tissues

Technetium Tc99m Bicisate (B1666976) undergoes stereospecific de-esterification by endogenous enzymes within brain cells, which is crucial for its retention. unm.edurichtlijnendatabase.nldrugbank.com This metabolic process converts the lipophilic parent compound into hydrophilic acid derivatives that are trapped intracellularly. unm.edurichtlijnendatabase.nldrugbank.com The fact that only the L,L isomer of Bicisate demonstrates significant brain retention due to this stereospecific metabolism highlights the involvement of specific enzymatic pathways. drugbank.comproduktresume.dk This property positions 99mTc-Bicisate as a potential probe for investigating the activity and characteristics of the esterases responsible for its de-esterification in different tissues and under varying physiological or pathological conditions. Research could utilize 99mTc-Bicisate to assess esterase activity in brain tissue samples or in vivo models, potentially providing insights into enzyme function in health and disease. Studies have investigated the enzymatic hydrolysis of ester-modified technetium-99m complexes by esterase in vitro, comparing it to that of 99mTc-ECD, demonstrating the feasibility of using such compounds to study enzymatic activity. nih.gov

Inspirations for the Development of Novel Radiotracers for Basic Neurobiological Research

The success of Technetium Tc99m Bicisate as a brain perfusion agent that crosses the BBB and is retained intracellularly through enzymatic trapping has served as an inspiration for the development of novel radiotracers for neurobiological research. The design principles behind 99mTc-Bicisate, involving a lipophilic complex that undergoes intracellular conversion to a trapped form, can be applied to the development of new radiopharmaceuticals targeting specific neurochemical pathways or cellular processes. Researchers are exploring novel classes of 99mTc complexes able to cross the BBB, with approaches including the reaction of bis-substituted nitrido precursors with boranes, showing accumulation in brain tissue in animal models. scielo.brscite.ai The understanding gained from the pharmacokinetics and metabolism of 99mTc-Bicisate informs the design of new tracers with tailored properties for investigating various aspects of brain function and pathology using SPECT or other nuclear imaging techniques.

Q & A

Q. What are the standard experimental protocols for administering Neurolite in cerebral perfusion SPECT imaging?

this compound is administered intravenously at a dose of 600–640 MBq, with imaging performed using a gamma camera (e.g., SPECT/CT) to capture dynamic and static head images. Protocols emphasize supine positioning, eyes closed in a dark/quiet room (background noise ~50 dB) to minimize sensory interference . Data acquisition parameters (e.g., collimator type, acquisition time) should align with validated protocols to ensure reproducibility .

Q. How does this compound compare to other radiopharmaceuticals (e.g., 99mTc-HMPAO) in assessing cerebral blood flow (CBF)?

this compound and 99mTc-HMPAO both passively diffuse across the blood-brain barrier but differ in stability and retention. This compound’s stability (~6 hours) allows delayed imaging, while HMPAO requires faster acquisition. Comparative studies should include quantitative CBF analysis, SPECT/CT co-registration, and validation against clinical outcomes (e.g., stroke diagnosis accuracy) .

Q. What methodological steps ensure the validity of this compound SPECT in confirming brain death?

Key steps include:

  • Dynamic imaging to differentiate scalp circulation ("hot nose" sign) from absent intracranial perfusion.
  • Static SPECT/CT to confirm lack of cerebral uptake, correlating with clinical criteria (e.g., apnea test).
  • Exclusion of technical artifacts (e.g., improper radiotracer preparation) via quality control protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound SPECT and MRI/CT findings in acute stroke?

Contradictions often arise from timing differences (SPECT shows real-time perfusion; MRI detects structural changes). Methodological approaches:

  • Temporal alignment: Acquire SPECT within 1–2 hours of MRI/CT.
  • Quantitative analysis: Use voxel-based CBF thresholds to distinguish ischemic penumbra vs. infarct core.
  • Multimodal integration: Co-register SPECT with diffusion-weighted MRI to validate perfusion-diffusion mismatches .

Q. What experimental designs optimize the use of this compound for longitudinal studies of post-stroke neuroplasticity?

  • Baseline imaging: Acquire SPECT within 24 hours of stroke onset.
  • Follow-up scans: Schedule at 72 hours, 1 month, and 6 months to track perfusion recovery.
  • Control for confounders: Normalize CBF values to contralateral hemispheres and use age-matched controls.
  • Statistical models: Apply mixed-effects regression to account for inter-subject variability .

Q. How can researchers address contradictory data on this compound’s sensitivity in mild cognitive impairment (MCI) studies?

Contradictions may stem from heterogeneity in MCI subtypes or SPECT resolution limits. Mitigation strategies:

  • Cohort stratification: Classify MCI by etiology (e.g., vascular vs. neurodegenerative) using biomarkers (e.g., CSF tau/Aβ).
  • High-resolution SPECT: Utilize cadmium-zinc-telluride (CZT) detectors for improved spatial accuracy.
  • Hybrid imaging: Combine SPECT with FDG-PET to cross-validate metabolic and perfusion deficits .

Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing regional CBF variations in this compound studies?

  • Voxel-wise analysis: Use SPM or PMOD software to compare CBF maps against normative databases.
  • Region-of-interest (ROI): Define anatomical ROIs (e.g., Brodmann areas) via MRI co-registration.
  • Correction: Apply Gaussian smoothing and false-discovery rate (FDR) adjustments for multiple comparisons .

Q. How should researchers validate novel this compound-derived biomarkers for stroke prognosis?

  • Phase 1: Identify candidate biomarkers (e.g., perfusion asymmetry index) in retrospective cohorts.
  • Phase 2: Prospectively validate biomarkers against clinical endpoints (e.g., NIHSS score, functional independence).
  • Machine learning: Train classifiers (e.g., random forests) on multimodal data (SPECT + clinical variables) .

Data Reproducibility and Ethics

Q. What steps ensure reproducibility of this compound SPECT in multicenter trials?

  • Standardize protocols: Harmonize camera calibration, reconstruction algorithms (e.g., OSEM), and dose across sites.
  • Centralized analysis: Use a core lab for image processing and quality assurance.
  • Open Share anonymized SPECT datasets and code via repositories like GitHub .

Q. What ethical considerations apply to this compound studies involving vulnerable populations (e.g., acute stroke patients)?

  • Informed consent: Use deferred consent models if patients lack decision-making capacity.
  • Radiation safety: Justify this compound’s ionizing radiation exposure (effective dose ~4.6 mSv) via risk-benefit analysis.
  • Equity: Address access disparities in resource-limited settings by comparing this compound to low-cost alternatives (e.g., transcranial Doppler) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.